2-[5-(3-Methylbut-2-enoxy)-2-[3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[5-(3-methylbut-2-enoxy)-2-[3-[4-(3-methylbut-2-enoxy)phenyl]prop-2-enoyl]phenoxy]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H30O6/c1-19(2)13-15-31-22-8-5-21(6-9-22)7-12-25(28)24-11-10-23(32-16-14-20(3)4)17-26(24)33-18-27(29)30/h5-14,17H,15-16,18H2,1-4H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFWRVVCDTLRWPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC1=CC=C(C=C1)C=CC(=O)C2=C(C=C(C=C2)OCC=C(C)C)OCC(=O)O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H30O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5023586 | |
| Record name | Sofalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
64506-49-6 | |
| Record name | Sofalcone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=64506-49-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sofalcone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5023586 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies and Chemical Modifications of Sofalcone
Foundational Synthetic Approaches to Sofalcone and Related Chalcones
Chalcones are widely synthesized due to their simple structure and diverse biological activities. iiste.org They serve as key intermediates in the biosynthesis of flavonoids and isoflavonoids. iiste.org
Classical Chalcone (B49325) Synthesis Methodologies
The most common and widely cited method for chalcone synthesis is the Claisen-Schmidt condensation. iiste.orgacs.orgnih.govscielo.brscispace.comtsijournals.com This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone (specifically, an acetophenone (B1666503) or its derivative). iiste.orgscispace.comtsijournals.comgkyj-aes-20963246.comjetir.orgpropulsiontechjournal.com
Typically, the reaction is carried out in the presence of aqueous alkaline bases such as sodium hydroxide (B78521) (NaOH), potassium hydroxide (KOH), barium hydroxide (Ba(OH)₂), or lithium hydroxide (LiOH) in a solvent, often an alcohol like ethanol (B145695) or methanol (B129727). iiste.orgacs.orgscielo.brpropulsiontechjournal.com The reaction proceeds through the formation of an enolate from the ketone, which then attacks the carbonyl carbon of the aldehyde, followed by dehydration to yield the α,β-unsaturated carbonyl system characteristic of chalcones. iiste.orgtsijournals.com
While conventional heating can be employed, often requiring reaction times up to 24 hours, depending on the starting materials, various catalysts and conditions have been explored to improve efficiency and yield. frontiersin.org Acid catalysts like HCl and H₂SO₄ have also been used. iiste.orggkyj-aes-20963246.com
Other reported synthetic protocols for chalcones include the Suzuki reaction, Wittig reaction, and Photo-Fries rearrangement. iiste.org The Wittig reaction, for instance, involves the reaction of an aromatic aldehyde with a phosphorus ylide derived from an acetophenone derivative. ekb.egnih.gov
Stereoselective Synthesis Approaches
Stereoselective synthesis aims to obtain compounds with high enantiomeric purity, which is crucial for compounds with biological activity. mdpi.com For chalcones, stereoselective approaches have been explored, particularly for obtaining specific isomers or for their use as chiral building blocks for other compounds like flavonoids. mdpi.com
One strategy involves the stereoselective epoxidation of chalcones, yielding epoxides that can then be used as chiral intermediates. nih.govmdpi.com Other methods in stereoselective synthesis of related compounds include Sharpless asymmetric dihydroxylation and the Mitsunobu reaction. mdpi.com Chiral auxiliaries and various forms of catalysis, including organo-, organometallic, and biocatalysis, have also been employed. mdpi.com Reductive annulation methods have been reported for the stereoselective synthesis of cis-chalcones, which are generally less stable than their trans isomers. ekb.eg The stereochemistry around the C=C double bond in synthesized chalcones is often confirmed as trans using techniques like ¹H NMR, where coupling constants (Jab) around 15.5 Hz are indicative of the trans configuration. scielo.org.za
Green Chemistry Principles in Chalcone Synthesis
In response to environmental concerns, green chemistry principles have been increasingly applied to chalcone synthesis to minimize solvent usage, reduce waste, and improve energy efficiency. rjpn.orgscielo.brgkyj-aes-20963246.compropulsiontechjournal.comfrontiersin.org
Several eco-friendly methods have been developed, including solvent-free conditions, microwave irradiation, sonochemical reactions, and the use of alternative or renewable solvents. rjpn.orgacs.orgscielo.brgkyj-aes-20963246.compropulsiontechjournal.comfrontiersin.org
Solvent-free grinding techniques have been successfully employed, significantly reducing reaction times and minimizing chemical waste. gkyj-aes-20963246.comjetir.orgfrontiersin.org For example, grinding methyl ketones and aldehydes with solid NaOH has yielded chalcones in quantitative yields within minutes. iiste.org
Microwave irradiation has been shown to accelerate chalcone synthesis, achieving good yields in significantly shorter reaction times compared to conventional heating. rjpn.orgfrontiersin.orgekb.eg Sonochemical reactions, utilizing ultrasonic irradiation, have also been reported to reduce reaction times while maintaining comparable yields. nih.govfrontiersin.org
The use of renewable solvents, such as glycerin (a byproduct of biodiesel production), has been explored as an environmentally friendly alternative to traditional organic solvents like ethanol. scielo.brpropulsiontechjournal.com Catalysts that are easily prepared, environmentally safe, and potentially reusable, such as triethylammonium (B8662869) hydrogen sulfate (B86663) (an ionic liquid), have also been investigated for chalcone synthesis. frontiersin.org Nanocatalysts, like magnetic Fe₂O₃@SiO₂ nanoparticles, have been used to catalyze the synthesis of chalcone derivatives, offering advantages in terms of efficiency and reusability. mdpi.com
Table 1 summarizes some green chemistry approaches in chalcone synthesis:
| Method | Conditions | Advantages | References |
| Solvent-Free Grinding | Solid NaOH, Grinding | Reduced reaction time, minimal waste, high yield | iiste.orggkyj-aes-20963246.comjetir.orgfrontiersin.org |
| Microwave Irradiation | Various catalysts and solvents (sometimes solvent-free) | Accelerated reaction rate, shorter reaction time | rjpn.orgfrontiersin.orgekb.eg |
| Sonochemical Reaction | Appropriate solvent and base, Ultrasonic irradiation | Reduced reaction time, comparable yields | nih.govfrontiersin.org |
| Renewable Solvents | Glycerin, NaOH catalyst | Environmentally friendly solvent, good yields | scielo.brpropulsiontechjournal.com |
| Reusable Catalysts | Ionic liquids, Nanocatalysts | Reduced waste, potential for cost savings | frontiersin.orgmdpi.com |
Design and Synthesis of Advanced Sofalcone Derivatives
The design and synthesis of Sofalcone derivatives are driven by the potential to enhance biological activities, improve target specificity, or alter pharmacokinetic properties.
Amphiphilic Sofalcone Derivatives for Enhanced Biological Activities
Amphiphilic compounds, possessing both hydrophilic and lipophilic characteristics, can exhibit altered biological activities and improved interactions with biological membranes. The design and synthesis of amphiphilic Sofalcone derivatives have been explored, particularly in the context of developing new antibacterial agents. mdpi.comrjpbr.comx-mol.netorcid.orgcardiosomatics.ru
Research has focused on modifying the Sofalcone structure to incorporate hydrophilic moieties while retaining its core lipophilic chalcone scaffold. These modifications can lead to derivatives with enhanced activity against specific pathogens, such as Gram-positive bacteria. mdpi.comrjpbr.comx-mol.netorcid.orgcardiosomatics.ru The synthesis of these derivatives typically involves chemical reactions that selectively functionalize the Sofalcone molecule with groups that confer amphiphilic properties.
Sofalcone-Amino Acid Conjugates for Targeted Delivery Systems
Conjugation of therapeutic compounds with amino acids or peptides is a strategy used to improve drug delivery, targeting, and solubility. Sofalcone-amino acid conjugates have been synthesized with the aim of achieving targeted delivery, particularly to the colon. acs.org
This approach involves chemically linking Sofalcone to amino acids, such as aspartic acid or glutamic acid, to create prodrugs or conjugates. acs.org The synthesis of these conjugates requires reactions that form stable linkages between the functional groups of Sofalcone and the amino acid residues. For example, coupling reactions can be employed to form amide or ester bonds between Sofalcone and the amino acid. google.com
Colon-targeted delivery of Sofalcone-amino acid conjugates has been investigated as a strategy to enhance its therapeutic effects in conditions affecting the colon, such as colitis. acs.org Studies have shown that such conjugates can effectively deliver Sofalcone to the target site, leading to improved outcomes compared to the administration of Sofalcone alone. acs.org This targeted delivery can facilitate the activation of specific pathways, such as the Nrf2-hemeoxygenase-1 (HO-1) pathway, which plays a role in anti-inflammatory responses. acs.org
Table 2 provides an overview of selected Sofalcone derivatives and their investigated applications:
| Derivative Type | Modification Strategy | Investigated Application | References |
| Amphiphilic Derivatives | Incorporation of hydrophilic moieties into Sofalcone | Antibacterial agents (Gram-positive) | mdpi.comrjpbr.comx-mol.netorcid.orgcardiosomatics.ru |
| Amino Acid Conjugates | Linking Sofalcone to amino acids (e.g., aspartic acid) | Colon-targeted delivery (e.g., for colitis) | acs.org |
Structure-Activity Relationship (SAR) Investigations of Sofalcone and its Analogues
Structure-activity relationship (SAR) studies on sofalcone and its analogues have aimed to understand how structural features influence biological activities, particularly in the context of its gastroprotective and antibacterial effects researchgate.netacs.orgnih.gov.
The chalcone moiety, present in sofalcone, contains an α,β-unsaturated carbonyl group that can act as a Michael reaction acceptor ebi.ac.ukresearchgate.net. This electrophilic property allows interaction with nucleophilic groups, such as the sulfhydryl groups of cysteine residues in proteins researchgate.netnih.gov. This interaction is considered significant for the biological activities of chalcones researchgate.netnih.gov. Research indicates that sofalcone covalently binds to KEAP1 (Kelch-like ECH-associated protein 1), a cytosolic repressor of Nrf2, through Michael addition ebi.ac.ukresearchgate.net. This binding leads to the dissociation of the Nrf2-KEAP1 complex and activation of the Nrf2-HO-1 pathway, which is involved in cytoprotective and anti-inflammatory responses ebi.ac.ukresearchgate.net. A reduced form of sofalcone (SFCR), where the Michael reaction acceptor was deactivated, did not exhibit this biological or chemical activity, highlighting the importance of the α,β-unsaturated carbonyl group for this mechanism ebi.ac.ukresearchgate.net.
SAR studies on chalcone derivatives have demonstrated that the nature and position of substituents on the A and B rings significantly impact their biological activities bohrium.com. For instance, in the context of antibacterial activities, the presence of hydroxyl groups at specific positions (e.g., 2' and 4' in the A ring) and lipophilic substituents on the B ring have been identified as important pharmacophoric elements acs.org. Amphiphilic sofalcone derivatives have been designed and evaluated as potential antibacterial agents, with modifications aimed at disrupting bacterial cell membranes nih.gov. One such compound, bearing two arginine residues, demonstrated potent activity against Gram-positive bacteria, including MRSA, suggesting that the addition of specific functional groups can enhance antibacterial properties nih.gov.
While detailed, specific SAR data for a wide range of sofalcone analogues beyond the general chalcone scaffold is not extensively detailed in the provided results, the principle of modifying the core structure to influence activity is evident in the development of derivatives like the amphiphilic compounds nih.gov. The importance of the Michael acceptor functionality for the interaction with biological targets like KEAP1 is a key SAR finding for sofalcone's mechanism of action ebi.ac.ukresearchgate.net.
Molecular and Cellular Mechanisms of Action of Sofalcone
Gastroprotective Mechanisms at the Cellular and Subcellular Levels
Sofalcone exerts its protective effects on the gastric mucosa through direct interactions with mucosal components and modulation of cellular processes icm.edu.plnih.gov.
Modulation of Gastric Mucosal Barrier Components
The gastric mucosal barrier is a primary defense against luminal aggressors like acid and pepsin icm.edu.plnih.gov. Sofalcone enhances the protective qualities of this barrier icm.edu.plnih.gov.
Sofalcone enhances the production and secretion of mucus and bicarbonate, key components of the gastric mucosal barrier that neutralize acid and protect the epithelium patsnap.compatsnap.comnih.govcymitquimica.com. This increase in mucus and bicarbonate helps to shield the mucosal lining from the acidic environment of the stomach patsnap.com. Sofalcone has been shown to increase the levels of prostaglandin (B15479496) E2 (PGE2), which plays a crucial role in enhancing mucus and bicarbonate secretion patsnap.com.
Sofalcone positively influences the synthesis of gastric mucous glycoproteins, which are essential for the structural integrity and protective function of the mucus layer ahajournals.org. Studies have shown that sofalcone can prevent the decrease in gastric mucosal macromolecular glycoprotein (B1211001) content caused by damaging agents like ethanol (B145695) and aspirin (B1665792) nih.gov. It can also normalize the decreased content and synthetic activity of macromolecular mucous glycoprotein in experimental gastritis nih.gov. The synthetic activity of mucous glycoprotein, determined by the incorporation of [3H]-glucosamine and [35S]-sulfate, was significantly normalized by sofalcone administration in rats with gastritis nih.gov.
Data on the effect of sofalcone on gastric mucous glycoprotein synthesis in experimental gastritis:
| Condition | Macromolecular Mucous GP Content (Hexose) | Synthetic Activity ([3H]-glucosamine & [35S]-sulfate incorporation) |
| Control | Normal | Normal |
| 3-month Gastritis | Decreased | Not significantly changed |
| 6-month Gastritis | Markedly decreased | Markedly decreased |
| 6-month Gastritis + Sofalcone | Significantly normalized | Significantly normalized |
Sofalcone significantly enhances the physicochemical properties of gastric mucus, including its viscosity and ability to retard hydrogen ion diffusion icm.edu.plnih.govnih.gov. Studies have demonstrated that sofalcone administration leads to a marked increase in mucus gel thickness and a twofold increase in viscosity in rats icm.edu.plnih.gov. This increased viscosity contributes to a greater resistance of the mucus layer to penetration by gastric acid and pepsin nih.gov. Furthermore, sofalcone increases the hydrogen ion retardation capacity of mucus, effectively reducing the diffusion of protons towards the epithelial surface nih.govnih.govnih.govkarger.comresearchgate.net. In vitro studies showed that sofalcone increased the retardation ability of mucus to hydrogen ion in a concentration-dependent manner nih.govkarger.com.
Experimental findings on the effect of sofalcone on gastric mucus properties:
| Property | Effect of Sofalcone Administration (vs. Control) |
| Mucus Gel Thickness | 23% increase icm.edu.plnih.govnih.gov |
| Mucus Viscosity | Twofold increase icm.edu.plnih.govnih.gov |
| Hydrogen Ion Retardation Capacity | 16% increase icm.edu.plnih.govnih.gov (in vivo), up to 43% increase nih.govkarger.com (in vitro) |
| Gel Hydrophobicity | 39% increase icm.edu.plnih.govnih.gov |
| Covalently Bound Fatty Acids | 67% more icm.edu.plnih.govnih.gov |
| Protein Content | 10% lower icm.edu.plnih.govnih.gov |
| Carbohydrate Content | 30% higher icm.edu.plnih.govnih.gov |
| Total Lipids Content | 18% higher icm.edu.plnih.govnih.gov |
| High Molecular Weight Mucus Glycoprotein Proportion | Increased (from ~30% to ~50%) icm.edu.plnih.govnih.gov |
Sofalcone has been shown to inhibit the activity of proteolytic enzymes like pepsin, which can degrade the gastric mucus layer and contribute to mucosal damage nih.govnih.govkarger.com. In vitro studies demonstrated that sofalcone had an inhibitory effect on the rate of proteolysis of both mucus and albumin by pepsin nih.govkarger.com. The rate of inhibition was proportional to the sofalcone concentration nih.govkarger.com. At a concentration of 1.0 x 10^-5 M, sofalcone inhibited the proteolysis of mucus by 60% and that of albumin by 45% nih.govkarger.com. This inhibition of pepsin activity helps to preserve the integrity of the mucus barrier nih.govkarger.com.
Inhibition of Pepsin Activity by Sofalcone (In Vitro):
| Sofalcone Concentration (M) | Inhibition of Mucus Proteolysis (%) | Inhibition of Albumin Proteolysis (%) |
| 1.0 x 10^-5 | 60 nih.govkarger.com | 45 nih.govkarger.com |
| (Lower concentrations) | Proportional inhibition nih.govkarger.com | Proportional inhibition nih.govkarger.com |
Impact on Gastric Mucus Viscosity and Hydrogen Ion Retardation Capacity
Regulation of Gastric Mucosal Blood Flow and Angiogenesis
Sofalcone enhances blood flow to the gastric mucosa, which is crucial for maintaining mucosal integrity, facilitating repair, and removing injurious substances patsnap.compatsnap.commdpi.com. Increased mucosal blood flow aids in the repair and regeneration of mucosal tissue patsnap.compatsnap.com. Sofalcone has been found to upregulate the expression of vascular endothelial growth factor (VEGF), a key factor in angiogenesis (the formation of new blood vessels) patsnap.comresearchgate.netebi.ac.uknih.govahajournals.org. This effect is mediated, at least in part, via the Nrf2-heme oxygenase-1 (HO-1) dependent pathway researchgate.netebi.ac.uk. By promoting angiogenesis and improving blood flow, sofalcone facilitates the delivery of oxygen and nutrients necessary for tissue repair and healing patsnap.com.
Sofalcone's influence on gastric mucosal blood flow and angiogenesis:
| Mechanism | Effect | Mediating Pathway(s) |
| Gastric Mucosal Blood Flow | Enhanced patsnap.compatsnap.comahajournals.orgmdpi.comresearchgate.net | PGE2, NO (suggested for analog) patsnap.comnih.gov |
| Angiogenesis (via VEGF production) | Increased VEGF production in gastric epithelial cells patsnap.comresearchgate.netebi.ac.ukahajournals.org | Nrf2-HO-1 pathway researchgate.netebi.ac.uk |
Upregulation of Vascular Endothelial Growth Factor (VEGF) Production
Sofalcone has been shown to increase the production of Vascular Endothelial Growth Factor (VEGF). researchgate.netcaymanchem.comnih.gov VEGF is a crucial factor in gastrointestinal mucosal remodeling, defense, and ulcer healing due to its role in promoting angiogenesis and improving blood flow to damaged areas. patsnap.comresearchgate.net Studies in rat gastric epithelial cells (RGM-1) demonstrated that sofalcone increased VEGF production in a time- and concentration-dependent manner. nih.gov This effect is mediated, at least in part, through the activation of the nuclear factor erythroid-derived 2-like 2 (Nrf2)-heme oxygenase-1 (HO-1) pathway. researchgate.netnih.govebi.ac.uk Inhibition of HO-1 using tin-protoporphyrin or HO-1 siRNA significantly suppressed sofalcone-induced VEGF production, indicating the dependence on the HO-1 pathway. researchgate.netnih.govebi.ac.uk
Effect of Sofalcone on HO-1 mRNA Expression ahajournals.orgahajournals.org
| Cell Type | Sofalcone Concentration (µmol/L) | Relative HO-1 mRNA Expression (vs. Control) | Significance (vs. Control) |
| Primary Trophoblasts | 10 | Dose-dependent increase | |
| 20 | Dose-dependent increase | ||
| 50 | Increased | P<0.05 | |
| Primary HUVECs | 10 | Dose-dependent increase | |
| 20 | Dose-dependent increase | ||
| 50 | Increased | P<0.05 | |
| UtMV cells | 10 | Dose-dependent increase | |
| 20 | Dose-dependent increase | ||
| 50 | Increased |
Role of Hepatocyte Growth Factor (HGF) Expression
While the provided search results extensively discuss VEGF and other mechanisms, there is no specific information detailing the direct role of Hepatocyte Growth Factor (HGF) expression in the mechanism of action of sofalcone within the search results.
Prostaglandin Pathway Modulation and Endogenous Prostaglandin Levels
Sofalcone modulates the prostaglandin pathway, leading to increased levels of endogenous prostaglandins, particularly prostaglandin E2 (PGE2). patsnap.compatsnap.comahajournals.org Prostaglandins are crucial for maintaining gastric mucosal integrity by enhancing mucus and bicarbonate secretion and promoting mucosal blood flow. patsnap.compatsnap.com Studies in rats suggest that sofalcone increases PGE2 levels in the gastric mucosa by inactivating 15-hydroxyprostaglandin dehydrogenase (15-HPGD), an enzyme responsible for PGE2 metabolism, particularly in parietal and surface epithelial cells. nih.gov
Effect of Sofalcone on 15-HPGD and PGE2 Staining in Rat Gastric Mucosa nih.gov
| Substance Stained | Cell Type | Staining Pattern | Effect of Sofalcone |
| 15-HPGD | Parietal and Surface Epithelial | Granular | Decreased number of stained cells (especially surface) |
| PGE2 | Parietal and Surface Epithelial | Granular | Concomitant increase in staining |
Anti-inflammatory Signaling Pathways
Sofalcone exhibits significant anti-inflammatory properties by influencing various signaling pathways. patsnap.compatsnap.com
Inhibition of Inflammatory Cytokine and Mediator Production
Sofalcone has been shown to inhibit the production of inflammatory cytokines and mediators. patsnap.comcaymanchem.comfrontiersin.orgnih.gov It suppresses the production of molecules such as tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), nitric oxide (NO), and monocyte chemoattractant protein-1 (MCP-1). patsnap.comcaymanchem.comfrontiersin.orgnih.govnih.govtandfonline.com This inhibitory effect on inflammatory mediator production contributes to the reduction of inflammation in the gastric mucosa and other tissues. patsnap.comnih.gov For instance, sofalcone significantly inhibited TNF-α and IL-1β production in human monocytes stimulated by Helicobacter pylori water extract. nih.gov In co-culture systems of macrophages and adipocytes, sofalcone suppressed LPS-induced production of NO, TNF-α, and MCP-1. caymanchem.comebi.ac.ukfrontiersin.orgnih.govtandfonline.com
Inhibitory Effects of Sofalcone on Inflammatory Mediators caymanchem.comebi.ac.ukfrontiersin.orgnih.govnih.govtandfonline.com
| Inflammatory Mediator | Model System | Effect of Sofalcone |
| TNF-α | Human monocytes stimulated by H. pylori extract | Inhibited |
| RAW264.7 macrophages/3T3-F442A adipocytes co-culture (LPS-stimulated) | Suppressed | |
| IL-1β | Human monocytes stimulated by H. pylori extract | Inhibited |
| NO | RAW264.7 macrophages/3T3-F442A adipocytes co-culture (LPS-stimulated) | Suppressed |
| MCP-1 | RAW264.7 macrophages/3T3-F442A adipocytes co-culture (LPS-stimulated) | Suppressed |
Targeting High Mobility Group Box 1 (HMGB1) for Anti-inflammatory Effects
Recent research indicates that Sofalcone can exert anti-inflammatory effects by targeting High Mobility Group Box 1 (HMGB1). researchgate.netrsc.orgrsc.orgrsc.orgdntb.gov.uaorcid.orgdntb.gov.ua Chemoproteomics profiling has identified HMGB1 as a key covalent target of sofalcone in human colonic epithelial cells (Caco-2). researchgate.netrsc.orgrsc.orgdntb.gov.uaorcid.orgdntb.gov.ua Sofalcone binds covalently to Cys106 in HMGB1. rsc.orgrsc.org This binding can block the interaction between HMGB1 and Toll-like receptor 4 (TLR4), subsequently suppressing NF-κB activation, which is a key pathway in initiating pro-inflammatory responses. rsc.orgrsc.org This mechanism contributes to the effective suppression of HMGB1-related pro-inflammation. rsc.orgrsc.org
Sofalcone Targeting of HMGB1 rsc.orgrsc.org
| Target Protein | Binding Site | Effect of Binding | Downstream Impact |
| HMGB1 | Cys106 | Blocks HMGB1-TLR4 interaction | Suppresses NF-κB activation |
| Reduces HMGB1-related inflammation |
Antioxidant Defense Systems Activation
Sofalcone demonstrates significant activity in enhancing cellular antioxidant defense systems through various mechanisms. researchgate.netahajournals.orgpatsnap.com This contributes to its protective effects against conditions characterized by oxidative stress. ahajournals.orgpatsnap.comnih.gov
Direct Free Radical Scavenging Activities
Sofalcone exhibits direct free radical scavenging capabilities. patsnap.com Studies have shown that it can inhibit the increase in lipid peroxides induced by lipid-soluble free radical initiators in gastric mucosal homogenates. nih.gov Furthermore, it has demonstrated the ability to scavenge superoxide (B77818) radicals in aprotic solvents. nih.gov This scavenging action in the lipophilic phase is considered to contribute to its protective effect against gastric mucosal injury induced by ischemia-reperfusion. nih.gov Chalcone (B49325) compounds, in general, are known for their antioxidant capacity and ability to act as free radical scavengers. rjlbpcs.comsemanticscholar.orgsdiarticle5.commdpi.com
Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2)-Heme Oxygenase-1 (HO-1) Pathway Activation
A key mechanism by which sofalcone exerts its antioxidant effects is through the activation of the Nrf2-HO-1 pathway. researchgate.netahajournals.orgnih.govahajournals.orgnih.govnih.govnih.gov This pathway is a crucial cellular defense system against oxidative stress and plays a vital role in maintaining cellular homeostasis. researchgate.netresearchgate.netnih.govmdpi.com
Mechanisms of Nrf2-HO-1 Induction (e.g., KEAP1 Covalent Binding via Michael Addition)
Sofalcone activates the Nrf2-HO-1 pathway by inducing the nuclear accumulation of Nrf2. researchgate.netnih.govnih.gov Under normal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (KEAP1), which acts as a repressor and facilitates Nrf2 degradation. researchgate.netahajournals.orgnih.gov Sofalcone disrupts the interaction between Nrf2 and KEAP1. researchgate.netnih.gov
Research indicates that sofalcone, possessing an α,β-unsaturated carbonyl group (a Michael reaction acceptor), covalently binds to KEAP1. researchgate.netebi.ac.uknih.govmdpi.com This covalent binding occurs via Michael addition to critical cysteine residues in KEAP1. researchgate.netebi.ac.uknih.govnih.govmdpi.com This modification of KEAP1 leads to the dissociation of the Nrf2-KEAP1 complex, allowing Nrf2 to translocate into the nucleus. researchgate.netahajournals.orgnih.govmdpi.com Evidence supporting this mechanism includes the observation that a reduced form of sofalcone, where the Michael reaction acceptor was deactivated, did not exhibit the same biological or chemical activity, and biotin-tagged sofalcone was shown to bind to KEAP1, a binding that was prevented by pretreatment with sofalcone and a thiol compound. researchgate.netnih.gov
Downstream Regulation of Antioxidant Gene Expression (e.g., NQO1, TXN, GCLC)
Upon translocation to the nucleus, Nrf2 binds to antioxidant response elements (AREs) in the promoter regions of various cytoprotective genes, including antioxidant and detoxifying enzymes. researchgate.netahajournals.orgresearchgate.netnih.govmdpi.com Sofalcone treatment has been shown to increase the expression of several Nrf2-responsive genes, such as NAD(P)H quinone oxidoreductase 1 (NQO1), thioredoxin (TXN), and glutamate-cysteine ligase catalytic subunit (GCLC). researchgate.netebi.ac.uknih.govahajournals.orgnih.govahajournals.org
Studies in primary human trophoblasts and human umbilical vein endothelial cells (HUVECs) demonstrated a dose-dependent increase in the expression of NQO1, TXN, and GCLC following sofalcone treatment. ahajournals.orgahajournals.org This upregulation of antioxidant genes contributes to the enhanced cellular defense against oxidative stress. ahajournals.orgnih.govahajournals.org
The following table summarizes the effect of sofalcone on the mRNA expression of Nrf2-responsive genes in primary human trophoblasts and HUVECs:
| Cell Type | Gene | Effect of Sofalcone Treatment (24 hours) |
| Primary Trophoblasts | NQO1 | Significant dose-dependent increase |
| Primary Trophoblasts | TXN | Significant dose-dependent increase |
| Primary Trophoblasts | GCLC | Significant dose-dependent increase |
| Primary HUVECs | NQO1 | Significant dose-dependent increase |
| Primary HUVECs | TXN | Significant dose-dependent increase |
| Primary HUVECs | GCLC | Dose-dependent increase (not always statistically significant) |
Based on data from research findings. ahajournals.orgahajournals.org
Reduction of Antiangiogenic Factors (e.g., Soluble fms-like Tyrosine Kinase-1, sFlt-1)
Sofalcone has been shown to reduce the production of antiangiogenic factors, particularly soluble fms-like tyrosine kinase-1 (sFlt-1). researchgate.netebi.ac.ukahajournals.orgahajournals.orgnih.govresearchgate.net Elevated levels of sFlt-1 are implicated in the pathogenesis of conditions like preeclampsia, which is characterized by endothelial dysfunction and oxidative stress. ahajournals.orgnih.govahajournals.orgnih.gov
Studies have demonstrated that sofalcone significantly decreased sFlt-1 concentrations in the culture media of primary human trophoblasts and uterine microvascular cells. ahajournals.orgahajournals.orgnih.gov While a dose-dependent decrease was observed in primary trophoblasts, the effect on primary HUVECs was not statistically significant. ahajournals.orgahajournals.org The reduction in sFlt-1 by sofalcone is considered a potential therapeutic mechanism, particularly in the context of conditions associated with angiogenic imbalance. ahajournals.orgahajournals.orgnih.govresearchgate.net
The following table illustrates the effect of sofalcone on sFlt-1 production in different cell types:
| Cell Type | Sofalcone Concentration (µmol/L) | Effect on sFlt-1 Production (vs. Control) |
| Primary Trophoblasts | 10, 20, 50 | Significantly decreased |
| Primary HUVECs | 10, 20, 50 | No significant decrease |
| Uterine Microvascular Cells | 20 | Significantly decreased |
Based on data from research findings. ahajournals.orgahajournals.orgnih.gov
Antimicrobial Action and Interference with Pathogen Virulence
Beyond its antioxidant and gastroprotective effects, sofalcone also exhibits antimicrobial properties, particularly against Helicobacter pylori, a bacterium strongly associated with gastritis and peptic ulcers. ebi.ac.ukdrugbank.comnih.govnih.govwjgnet.com
Sofalcone has been reported to have a direct bactericidal effect on H. pylori with minimum inhibitory concentrations (MIC) ranging from 55 to 222 µmol/L. wjgnet.com However, it is considered difficult to regard sofalcone as a single drug for H. pylori infection treatment. ebi.ac.uknih.gov Instead, its effects are multifaceted and involve interfering with pathogen virulence factors. ebi.ac.uknih.govcsic.es
Mechanisms of interference with H. pylori virulence include the inhibition of the enzyme urease, which is crucial for the bacterium's survival in the acidic stomach environment. wjgnet.comnih.govunesp.br Sofalcone also inhibits the adhesion of H. pylori to gastric mucin and epithelial cells. ebi.ac.uknih.govwjgnet.comnih.gov This inhibition of adhesion is thought to be partly due to interference with the bacterium's chemotaxis towards mucin. nih.gov Furthermore, sofalcone has been shown to inhibit the lipolytic activity of H. pylori. ebi.ac.uknih.govicm.edu.pl
Effects on Helicobacter pylori Biology
Helicobacter pylori is a Gram-negative bacterium recognized as a primary causative agent of chronic gastritis, peptic ulcers, and a risk factor for gastric malignancies. Sofalcone has been shown to exert several inhibitory effects on H. pylori, impacting its viability, adherence, and production of pathogenic factors.
Growth Inhibition and Bactericidal Properties
Sofalcone exhibits direct antibacterial activity against H. pylori. Studies have reported a bactericidal effect, contributing to the reduction of bacterial load. The minimum inhibitory concentration (MIC) of sofalcone against H. pylori has been reported to range between 55 and 222 µmol/L. nih.govwjgnet.commdpi.comresearchgate.net This indicates that sofalcone can directly impair the growth and survival of the bacterium at specific concentrations. Research using H. pylori-infected gnotobiotic murine models has also shown a substantial reduction in the number of H. pylori colonies following sofalcone treatment. nih.gov
| Effect | H. pylori Strain/Model | Concentration Range (µmol/L) | Finding | Source |
| Bactericidal Effect | H. pylori | 55-222 | Direct killing of bacteria | nih.govwjgnet.commdpi.comresearchgate.net |
| Colony Reduction | Gnotobiotic mice model | Not specified in snippet | Substantial reduction in colony count | nih.gov |
Interference with Bacterial Adherence to Host Cells
Adherence of H. pylori to the gastric epithelium is a critical step in colonization and pathogenesis. Sofalcone has been shown to effectively reduce the adhesion of H. pylori strains to gastric epithelial cells. nih.govwjgnet.commdpi.comnih.govdrugbank.comebi.ac.uknih.gov In vitro experiments using human gastric cancer cells (MKN 45) demonstrated that sofalcone treatment at concentrations ranging from 20 to 60 micrograms/ml significantly inhibited the adherence of H. pylori strains. nih.gov This interference with bacterial adherence is considered one of the mechanisms by which sofalcone contributes to its beneficial effects in the context of H. pylori infection. nih.govnih.gov
Inhibition of Virulence Factor Production (e.g., Vacuolating Toxin, Interleukin-8 Secretion Induction)
H. pylori produces various virulence factors that contribute to tissue damage and inflammation. The vacuolating toxin (VacA) is one such factor known to induce vacuolation in host cells. Sofalcone has been found to inhibit the production of VacA by toxigenic H. pylori strains. drugbank.comnih.gov Incubation of these strains with sofalcone at concentrations of 20 and 40 micrograms/ml resulted in significant inhibition of VacA production, even when bacterial growth was not significantly inhibited at these concentrations. nih.gov Furthermore, sofalcone impacts the induction of interleukin-8 (IL-8) secretion by gastric epithelial cells in response to H. pylori. IL-8 is a chemokine that attracts neutrophils, contributing to gastric inflammation. oup.com Sofalcone at concentrations between 20 and 100 micrograms/ml notably inhibited IL-8 secretion by MKN 45 cells co-incubated with H. pylori. nih.gov This inhibition of IL-8 secretion is, at least in part, attributed to sofalcone's ability to reduce bacterial adherence to these cells. nih.gov
Activity against Gram-Positive Bacterial Pathogens (e.g., Staphylococcus aureus, Methicillin-Resistant Staphylococcus aureus)
Beyond its activity against H. pylori, recent research highlights sofalcone's potential as an antibacterial agent against Gram-positive bacteria, including Staphylococcus aureus and its antibiotic-resistant form, MRSA. researchgate.netbohrium.comresearchgate.netnih.govresearchgate.netx-mol.netimrpress.comnih.gov
Ribosomal Protein Targeting and Bacterial Protein Synthesis Inhibition
A key mechanism identified for sofalcone's activity against Staphylococcus aureus and MRSA involves the targeting of bacterial ribosomes. Chemoproteomic profiling using a clickable sofalcone-derived probe revealed that ribosomal proteins, specifically the 50S subunit protein rplB, are primary targets of sofalcone. researchgate.netresearchgate.net Sofalcone has been shown to covalently bind to rplB via cysteine residues. researchgate.net This interaction disrupts bacterial protein synthesis by impairing ribosomal function. researchgate.netresearchgate.net This mechanism is distinct from that of conventional antibiotics targeting protein synthesis, suggesting a novel mode of action for sofalcone against these Gram-positive pathogens. researchgate.net Studies have demonstrated that sofalcone potently inhibits both S. aureus and MRSA while exhibiting minimal cytotoxicity in human cells. researchgate.netresearchgate.net
Inhibition of Biofilm Formation
Research indicates that chalcone derivatives, including potentially Sofalcone, can exhibit activity against bacterial biofilms. Biofilms are complex communities of bacteria encased in a self-produced matrix, which provides protection against antimicrobial agents and host immune responses. The ability to inhibit biofilm formation is a crucial aspect of combating bacterial infections, particularly those associated with chronic conditions or medical devices.
Studies on various chalcone derivatives have demonstrated their capacity to interfere with bacterial adhesion and the synthesis of the extracellular polymeric substances that constitute the biofilm matrix csic.es. Some chalcones have been shown to disrupt bacterial membranes, inhibit efflux pumps, and interfere with quorum sensing, all of which can impact biofilm formation d-nb.info. While direct studies specifically detailing Sofalcone's mechanism of biofilm inhibition were not extensively found in the search results, the broader activity of chalcones in this area suggests a potential for Sofalcone, given its structural classification nih.govwikipedia.orgdrugbank.comresearchgate.net. One study mentions the ability of a chalcone compound (6d), structurally related to chalcones, to kill bacterial biofilms researchgate.net. Another study investigating amphiphilic sofalcone derivatives also mentions their potential to inhibit the formation of biofilms researchgate.net.
Activity against Gram-Negative Bacterial Pathogens (e.g., Escherichia coli)
Sofalcone and other chalcone derivatives have been investigated for their activity against various bacterial strains, including Gram-negative pathogens like Escherichia coli (E. coli) researchgate.netmdpi.comdoaj.orgceon.rsacs.org. The antibacterial effects of chalcones are thought to involve multiple cellular targets, including interactions with the bacterial cell membrane, inhibition of nucleic acid synthesis, disruption of energy metabolism, and interference with cell wall synthesis csic.esceon.rs. The α,β-unsaturated keto moiety common to chalcones is considered important for their microbiological activity, with the presence, number, and position of functional groups on the phenyl rings also influencing efficacy ceon.rs.
Some studies have shown that certain chalcone derivatives exhibit potent inhibition of Gram-negative bacteria, including E. coli mdpi.com. For instance, one compound (5c) achieved a minimum inhibitory concentration (MIC) of 33.48 µM against E. coli mdpi.com. Another study highlighted a chalcone compound (6d) with potent antibacterial activity against E. coli, with MICs ranging from 1–4 μg/mL researchgate.net. This compound also demonstrated bactericidal properties and a low resistance frequency researchgate.net. While some chalcone series have shown poor activity against Gram-negative bacteria like E. coli in certain studies acs.org, others, particularly those incorporating specific moieties like the diphenyl ether, have demonstrated enhanced antibacterial properties against these strains mdpi.com. Sofalcone's reported antibacterial activity, including against Helicobacter pylori, a Gram-negative bacterium, further supports its potential activity against other Gram-negative pathogens nih.govdrugbank.com.
Data on the activity of selected chalcone derivatives against E. coli are presented in the table below, illustrating the variability in potency among different compounds within this class.
| Compound Type | Example Compound | MIC Against E. coli | Reference |
| Chalcone Derivative | Compound 5c | 33.48 µM | mdpi.com |
| Heterocyclic Chalcone Derivative | Compound 6d | 1–4 μg/mL | researchgate.net |
| Chalcone Derivative with Diphenyl Ether | Compound 5u | 33.63 μM | mdpi.com |
Other Investigated Molecular Targets and Regulatory Pathways
Beyond its effects on bacterial structures and processes, Sofalcone has been investigated for its modulation of various host molecular targets and regulatory pathways, contributing to its broader therapeutic effects, particularly in the context of gastrointestinal health.
Inhibition of Matrix Metalloproteinases (MMPs) Activity
Matrix metalloproteinases (MMPs) are a family of enzymes involved in the degradation of the extracellular matrix, playing roles in various physiological and pathological processes, including inflammation and tissue remodeling. Dysregulation of MMP activity is implicated in conditions like peptic ulcers and inflammatory bowel diseases nih.govmdpi.com.
Flavonoids, the class of compounds to which chalcones belong, have been shown to inhibit MMP activity nih.govmdpi.com. Studies on various chalcones have demonstrated their ability to downregulate the expression and secretion of specific MMPs, such as MMP-2 and MMP-9, which are involved in extracellular matrix degradation and cancer cell migration mdpi.comproquest.com. While direct evidence detailing Sofalcone's specific inhibitory effect on MMPs was not prominently featured in the search results, the known activity of related chalcones suggests this as a potential mechanism contributing to Sofalcone's tissue-protective and anti-inflammatory effects nih.govmdpi.com. Chalcone derivatives have been identified as inhibitors of various enzymes, including matrix metalloproteinases mdpi.com.
Modulation of Tyrosylprotein Sulfotransferase
Tyrosylprotein sulfotransferase (TPST) is an enzyme responsible for sulfating tyrosine residues on proteins, a post-translational modification that can affect protein function, localization, and interactions. Sulfation of gastric mucus glycoproteins, mediated by sulfotransferase activity, is an important step in maintaining mucosal integrity .
Research has indicated that Sofalcone can enhance the activity of sulfotransferase, the enzyme that catalyzes the transfer of a sulfate (B86663) group to gastric mucus glycoprotein . This enhancement of mucin sulfation is proportional to the concentration of Sofalcone . Furthermore, Sofalcone has been shown to enhance the activity of tyrosylprotein sulfotransferase, an enzyme involved in the secretion of gastric proteins and glycoproteins pdfdrive.to. This modulation of sulfotransferase activity by Sofalcone is believed to contribute to its mucosal protective properties and its beneficial effects in conditions like peptic ulcers .
| Enzyme Targeted | Effect of Sofalcone/Chalcones | Relevant Process(es) | Reference |
| Sulfotransferase | Enhanced activity | Mucin sulfation, mucosal integrity | |
| Tyrosylprotein Sulfotransferase (TPST) | Enhanced activity | Secretion of gastric proteins and glycoproteins | pdfdrive.to |
| Matrix Metalloproteinases (MMPs) | Potential inhibition | Extracellular matrix degradation, inflammation, tissue remodeling | nih.govmdpi.com |
Preclinical Pharmacological Investigations of Sofalcone
In Vivo Animal Model Studies
Preclinical research has employed various animal models to evaluate the therapeutic potential of sofalcone beyond its established use as a gastroprotective agent. These studies aim to elucidate its mechanisms of action and explore its efficacy in different disease contexts.
Sofalcone has been studied in animal models of gastric ulceration to understand its protective and healing effects on the gastric mucosa.
Studies have investigated the effect of sofalcone on indomethacin-induced gastric ulcers in the presence of Helicobacter pylori infection in gnotobiotic murine models. Sofalcone demonstrated a significant improvement in ulcer size in these models. nih.gov Furthermore, it led to a substantial reduction in the number of H. pylori colonies in the infected mice. nih.gov In vitro experiments related to these studies showed that sofalcone possessed a bacteriocidal effect against H. pylori and could prevent the adherence of the bacterium to gastric epithelial cells, thereby reducing H. pylori-induced IL-8 production. nih.gov
The effects of sofalcone have also been evaluated in stress-induced gastric lesion models in rats. Exposure of rats to water immersion and restraint stress resulted in hemorrhagic gastric lesions and a decrease in gastric blood flow. icm.edu.pl A related synthetic flavonoid derivative of sophoradin, SU-840 (sofalcone-like drug), reduced gastric lesions induced by water immersion and restraint stress in a dose-dependent manner. icm.edu.pl This protective effect was accompanied by an increase in gastric blood flow and mucosal generation of PGE₂. icm.edu.pl Pretreatment with indomethacin (B1671933) reversed the protective and hyperemic effects of SU-840 against stress-induced damage, suggesting the involvement of endogenous prostaglandins. icm.edu.pl
Sofalcone's potential in treating inflammatory bowel disease (IBD) has been explored in animal models, such as the dinitrobenzene sulfonic acid (DNBS)-induced rat colitis model. Rectal administration of sofalcone alleviated colon damage and inflammation in this model. researchgate.netnih.govebi.ac.uk The protective effects were associated with increased colon nuclear accumulation of Nrf2 and elevated HO-1 levels. researchgate.netnih.govebi.ac.uk The anti-colitic effects of sofalcone were significantly inhibited by co-administration of an HO-1 inhibitor, suggesting that the activation of the Nrf2-HO-1 pathway plays a role in its protective effects. researchgate.netnih.govebi.ac.uk Furthermore, a colon-targeted delivery of sofalcone, using a prodrug approach (SFC-AA), demonstrated improved efficacy in ameliorating colonic damage and inflammation in the DNBS-induced rat colitis model compared to oral sofalcone. acs.orgnih.gov
Preclinical investigations have extended to evaluating sofalcone's effects in neurodegenerative disease models, such as the MPTP-induced Parkinson's disease (PD) mouse model. In this model, sofalcone administration ameliorated MPTP-induced motor impairments. nih.govresearchgate.net It also prevented the loss of dopaminergic neurons and striatal degeneration caused by MPTP. nih.govresearchgate.net Mechanistically, sofalcone was found to reverse MPTP-induced downregulation of NRF2, reduce elevated levels of reactive oxygen species (ROS) and malondialdehyde (MDA), and increase total antioxidant capacity. nih.govresearchgate.net Additionally, sofalcone suppressed MPTP-induced activation of microglia and astrocytes and modulated cytokine levels, decreasing TNF-α and increasing IL-4. nih.govresearchgate.netpatsnap.com
Sofalcone has shown potential in models of bacterial infection. In a murine model of Staphylococcus aureus-induced acute lung injury, sofalcone significantly reduced the bacterial load in the lungs. researchgate.net It also attenuated systemic inflammation and mitigated lung injury in this model. researchgate.net
Data Table: Summary of Sofalcone's Effects in In Vivo Animal Models
| Animal Model | Condition Induced | Key Findings with Sofalcone Treatment | Relevant Section |
| Gnotobiotic Murine Model | Indomethacin-Induced Gastric Ulcers in H. pylori-Infected Mice | Significant improvement in ulcer size; Substantial reduction in H. pylori colonies. nih.gov | 4.2.1.1 |
| Rat Model | Stress-Induced Gastric Lesions | Reduction in gastric lesions; Increased gastric blood flow and mucosal PGE₂ (observed with a sofalcone-like derivative). icm.edu.pl | 4.2.1.2 |
| Rat Model | Dinitrobenzene Sulfonic Acid (DNBS)-Induced Colitis | Alleviated colon damage and inflammation; Increased colon nuclear Nrf2 and HO-1 levels; Effects inhibited by HO-1 inhibitor. researchgate.netnih.govebi.ac.uk Improved efficacy with colon-targeted delivery. acs.orgnih.gov | 4.2.2 |
| MPTP-Induced Parkinson's Disease Mouse Model | Neurodegeneration, Motor Impairment | Ameliorated motor impairments; Prevented loss of dopaminergic neurons; Reduced oxidative stress (ROS, MDA); Increased antioxidant capacity; Suppressed neuroinflammation (microglia/astrocyte activation, TNF-α, IL-4). nih.govresearchgate.netresearchgate.netpatsnap.com | 4.2.3 |
| Murine Model of Staphylococcus aureus-Induced Acute Lung Injury | Acute Lung Injury, Bacterial Load, Inflammation | Reduced bacterial load in lungs; Attenuated systemic inflammation; Mitigated lung injury. researchgate.net | 4.2.4 |
Indomethacin-Induced Gastric Ulcers in H. pylori-Infected Murine Models
Preclinical Reproductive Safety Assessments in Animal Models
Preclinical investigations into the reproductive safety of sofalcone have been conducted in animal models, specifically rats and rabbits. These studies aimed to evaluate the potential of sofalcone to cause adverse effects on reproductive parameters, embryonic and fetal development, and offspring viability.
Oral administration of sofalcone to rats at a dose of 1000 mg/kg/day across several stages of pregnancy, including before conception/early stage, the organogenesis stage, and the perinatal/lactational stage, showed no adverse effects on reproductive ability. ahajournals.orgahajournals.org The studies in rats also indicated no adverse effects on embryo/fetal lethality or malformation at this dose. ahajournals.orgahajournals.org
Similar teratogenicity studies were conducted in rabbits. Oral administration of sofalcone at a dose of 400 mg/kg/day during the organogenesis stage in rabbits also demonstrated no adverse effects on embryo/fetal lethality or malformation. ahajournals.orgahajournals.org
One study in rats administered sofalcone orally at dose levels of 10, 100, 500, and 1000 mg/kg/day. Male rats were treated for 60 days before mating, while female rats were treated continuously from 14 days before mating until 7 days after gestation, with treatment continuing through mating. researchgate.net Pregnant females were sacrificed on day 20 of gestation, and their fetuses were examined. researchgate.net
In this rat study, before mating, a significant decrease in body weight gain, food, and water consumption was observed in the 1000 mg/kg group of male rats. researchgate.net In female rats, body weight gain, food and water consumption, and sexual cycles remained unchanged across all groups. researchgate.net After mating, no significant differences were noted between treated groups and the control group regarding mating rate, pregnancy rate, and prolongation of the mating period. researchgate.net During gestation, there were no significant differences in maternal body weight, corpora lutea, implants, live fetuses, mortality, and sex ratio at term between the treated groups and the control group. researchgate.net A significant increase in fetal body weight was recognized in the 500 and 1000 mg/kg groups, but this increase was not considered to have a correlation with sofalcone treatment. researchgate.net External and visceral anomalies were not observed in any groups. researchgate.net Skeletal variants were observed in fetuses of all groups, but the incidence of these variants was within normal values. researchgate.net
Teratogenicity studies in rabbits involved oral administration of sofalcone at doses of 10, 100, 200, and 400 mg/kg/day from the 6th to the 18th day of gestation. researchgate.net Pregnant rabbits were sacrificed on day 28 of gestation, and their fetuses were examined. researchgate.net
Based on these preclinical studies in rats and rabbits, sofalcone has been found to be devoid of any teratogenic potential. ijpp.com
Summary of Preclinical Reproductive Safety Findings
| Animal Model | Treatment Period | Dose Levels (mg/kg/day) | Key Findings | Reference |
| Rat | Before conception/early, organogenesis, perinatal/lactational stages | 1000 | No adverse effects on reproductive ability, embryo/fetal lethality, or malformation. | ahajournals.orgahajournals.org |
| Rat | Male: 60 days pre-mating; Female: 14 days pre-mating through gestation day 7 | 10, 100, 500, 1000 | No significant effects on mating/pregnancy rates, fetal viability, or malformations. Increased fetal weight at higher doses, deemed unrelated. | researchgate.net |
| Rabbit | Organogenesis stage | 400 | No adverse effects on embryo/fetal lethality or malformation. | ahajournals.orgahajournals.org |
| Rabbit | Gestation days 6-18 | 10, 100, 200, 400 | Fetuses examined on gestation day 28. (Specific detailed findings on outcomes not provided in snippet) | researchgate.net |
Detailed Research Findings Highlights
In rats treated with up to 1000 mg/kg/day, key reproductive parameters such as mating rate, pregnancy rate, and the number of live fetuses were comparable between treated and control groups. researchgate.net
While higher doses (500 and 1000 mg/kg/day) in rats were associated with increased fetal body weight, this finding was not considered treatment-related. researchgate.net
Neither external nor visceral anomalies were observed in the fetuses of rats treated with sofalcone at various dose levels. researchgate.net
Skeletal variants were noted in rat fetuses across all groups, including controls, with incidence rates falling within normal historical ranges. researchgate.net
Studies in rabbits at doses up to 400 mg/kg/day during organogenesis similarly indicated an absence of teratogenic effects. ahajournals.orgahajournals.org
These preclinical data suggest a lack of significant reproductive or developmental toxicity associated with sofalcone administration in the animal models studied at the tested dose levels.
Advanced Research Methodologies Applied to Sofalcone Studies
Analytical Techniques for Compound Quantification and Characterization
Precise and sensitive analytical methods are essential for determining Sofalcone concentrations in different samples, such as biological fluids or pharmaceutical formulations, and for characterizing its stability and degradation products.
High-Performance Liquid Chromatography (HPLC)-Based Methods
HPLC is a widely used technique for the separation, identification, and quantification of Sofalcone. Various HPLC methods have been developed and validated for the determination of Sofalcone in human plasma and formulations. One method involves using a C18 column with a mobile phase of methanol (B129727) and 0.1% formic acid aqueous solution (80:20). This method demonstrated a linear calibration curve for Sofalcone in human plasma over a concentration range of 0.01-5.0 µg/mL, with a lower limit of quantitation (LLOQ) of 10 ng/mL. ebi.ac.uknih.govresearchgate.net The extraction recovery in blood was reported to be over 85%. ebi.ac.uknih.gov Another RP-HPLC method utilized a C18 column (150x4.6mm, 5µm) with a mobile phase of 0.1 M Ammonium acetate (B1210297) buffer (pH 5.6 with 1 ml triethylamine) and acetonitrile (B52724) in a 50:50% v/v ratio, detected at 348 nm. This method showed linearity within the range of 50-150 µg/mL, with an LOD of 0.028 µg/mL and an LOQ of 0.087 µg/mL. ajpp.in
Liquid Chromatography-Mass Spectrometry (LC-MS) for Trace Analysis
LC-MS, particularly LC-MS/MS, offers enhanced sensitivity and selectivity for the quantification of Sofalcone, especially in complex biological matrices like plasma and urine, and for the identification of its metabolites and degradation products. An improved LC-MS/MS method employing negative electrospray ionization has been developed for Sofalcone determination in human plasma and urine. nih.gov This method utilized liquid-liquid extraction and multiple reaction monitoring (MRM), monitoring the transition of m/z from 449.5 to 313.1 for Sofalcone. nih.gov The LLOQ for this method was 0.5 ng/mL, with a linear range of 0.5 to 500 ng/mL. researchgate.netnih.gov Another LC-MS/MS method for simultaneous quantification of Sofalcone and its active metabolite in human plasma used protein precipitation for sample preparation and achieved an LOQ of 2 ng/mL. researchgate.net Sofalcone produced a protonated precursor ion ([M+H]+) of m/z 451 and a product ion of m/z 315 in this method. researchgate.net LC-MS/MS has also been used to identify the structure of degradation products of Sofalcone following forced degradation studies. amazonaws.comijpsr.com
Forced Degradation Studies for Stability Profiling
Forced degradation studies are conducted to evaluate the stability of Sofalcone under various stress conditions, such as acidic, alkaline, oxidative, photolytic, and thermal stress, as per ICH guidelines. ajpp.inamazonaws.comijpsr.com These studies help in understanding the degradation pathways and identifying degradation products, which is crucial for developing stability-indicating analytical methods. In one study, Sofalcone was subjected to these stress conditions. While no degradation was observed under thermal, alkaline, and oxidative stress, acidic conditions resulted in six degradation products, and photolytic conditions yielded one degradation product. ajpp.in Sofalcone degraded by 44.1% under acidic conditions and 56.08% under photolytic conditions in this study. ajpp.in LC-MS/MS is often coupled with HPLC or UHPLC in forced degradation studies to elucidate the structure of these degradation products and predict the degradation pathway and mass balance. amazonaws.comijpsr.com
Molecular Biology and Cell Culture Techniques
Molecular biology and cell culture techniques are employed to investigate the cellular and molecular mechanisms underlying Sofalcone's biological effects, such as its influence on gene and protein expression.
Protein Expression and Subcellular Localization Studies (e.g., Western Blotting, Nuclear Fractionation)
Western blotting is a key technique for analyzing the protein expression levels of target proteins in cells or tissues treated with Sofalcone. Western blot analysis has demonstrated that Sofalcone potently increases HO-1 protein expression in primary HUVECs. ebi.ac.ukglpbio.comarctomsci.comahajournals.orgmedchemexpress.cnmolnova.cn
Nuclear fractionation is a technique used to separate the nuclear and cytoplasmic components of cells, allowing for the analysis of protein localization. Western blot analysis of nuclear fractions has revealed a significant increase in the amount of Nrf2 protein in the nucleus of HUVECs following Sofalcone treatment. glpbio.comarctomsci.comahajournals.orgmedchemexpress.cnahajournals.org This indicates that Sofalcone promotes the nuclear translocation of Nrf2, a key transcription factor that regulates the expression of antioxidant and cytoprotective genes like HO-1, NQO1, TXN, and GCLC. ahajournals.orgahajournals.org Immunocytochemical analysis has further confirmed increased Nrf2 nuclear translocation with Sofalcone treatment. ahajournals.orgahajournals.org
| Technique | Application in Sofalcone Studies | Key Findings (Examples) |
| HPLC | Quantification in plasma and formulations. ebi.ac.uknih.govresearchgate.netajpp.in | Developed methods with specific columns and mobile phases for accurate determination. ebi.ac.uknih.govresearchgate.netajpp.in LLOQ as low as 10 ng/mL and 0.087 µg/mL reported. ebi.ac.uknih.govresearchgate.netajpp.in |
| LC-MS/MS | Quantification in plasma and urine, trace analysis, identification of degradation products. researchgate.netnih.govamazonaws.comijpsr.comnjmu.edu.cn | Highly sensitive methods with LLOQ as low as 0.5 ng/mL and 2 ng/mL. researchgate.netnih.govnjmu.edu.cn Used to elucidate structures of degradation products. amazonaws.comijpsr.com |
| Forced Degradation Studies | Stability profiling under stress conditions. ajpp.inamazonaws.comijpsr.com | Identified degradation products under acidic and photolytic stress. ajpp.in Sofalcone degraded under acidic and photolytic conditions. ajpp.in |
| qPCR | Measurement of gene expression levels. glpbio.comarctomsci.comahajournals.orgmedchemexpress.cn | Increased HO-1, NQO1, TXN, and GCLC mRNA expression observed. glpbio.comarctomsci.comahajournals.orgmedchemexpress.cn |
| siRNA Knockdown | Studying the role of specific genes (e.g., Nrf2 pathway components). google.com | (No direct application to Sofalcone effects found in snippets, but relevant to related pathways). google.com |
| Western Blotting | Analysis of protein expression levels. ebi.ac.ukglpbio.comarctomsci.comahajournals.orgmedchemexpress.cnmolnova.cn | Demonstrated increased HO-1 protein expression. ebi.ac.ukglpbio.comarctomsci.comahajournals.orgmedchemexpress.cnmolnova.cn |
| Nuclear Fractionation + Western Blotting | Studying subcellular localization of proteins (e.g., Nrf2). glpbio.comarctomsci.comahajournals.orgmedchemexpress.cnahajournals.org | Showed increased nuclear translocation of Nrf2. glpbio.comarctomsci.comahajournals.orgmedchemexpress.cnahajournals.org |
Immunofluorescence and Histological Examinations for Tissue and Cellular Responses
Immunofluorescence and histological examinations are crucial techniques for visualizing the effects of Sofalcone on tissue morphology and cellular components. These methods allow researchers to assess changes in tissue structure, cellular integrity, and the localization and expression levels of specific proteins within tissues following Sofalcone administration.
Histological staining, such as with haematoxylin and eosin, is a standard protocol used to examine tissue architecture and identify pathological changes. mdpi.com In the context of gastric protection, histological analysis can reveal the extent of mucosal damage, ulcer healing, and the regeneration of epithelial and connective tissue cells. windows.net Studies on gastroprotectants, including Sofalcone, have utilized histological inspections to observe differences in the histology of regenerated gastric mucosa and assess the quality of ulcer repair. windows.net
Immunohistochemistry (IHC), a technique related to immunofluorescence, has been applied in studies involving compounds with gastroprotective potential, such as flavonoids found in bee pollen, which share some mechanisms with Sofalcone, like increasing Nrf2 protein levels in ulcerated gastric tissue. mdpi.com IHC allows for the visualization of specific protein targets within tissue sections using antibodies. For instance, it can be used to detect the expression and localization of inflammatory markers like COX-1, COX-2, and iNOS, or protective proteins like Nrf2, providing insights into Sofalcone's anti-inflammatory and cytoprotective actions at the tissue level. mdpi.com While direct studies detailing immunofluorescence of Sofalcone itself were not prominently found, the application of these techniques to study the tissue and cellular responses to gastroprotective agents with similar mechanisms suggests their relevance in Sofalcone research. For example, studies investigating the role of Sofalcone in increasing vascular endothelial growth factor (VEGF) via the Nrf2-heme-oxygenase-1 (HO-1) pathway in gastric epithelial cells utilized immunohistochemistry to examine protein expression in duodenal mucosa. researchgate.net
Proteomics and Direct Target Identification Approaches
Proteomics, the large-scale study of proteins, coupled with direct target identification approaches, plays a vital role in uncovering the molecular mechanisms of Sofalcone. These methodologies aim to identify the specific protein molecules that Sofalcone interacts with, thereby providing a clearer picture of its biological targets and pathways.
Sofalcone's mechanism involves influencing various biochemical pathways, including the enhancement of mucosal prostaglandin (B15479496) production, inhibition of inflammatory cytokines, and scavenging of free radicals. patsnap.compatsnap.com Identifying the proteins directly or indirectly modulated by Sofalcone is crucial for a comprehensive understanding of its effects.
Chemoproteomics is a powerful approach that utilizes chemical probes to profile interactions between small molecules and proteins within a biological system. This method can identify covalent and non-covalent binding partners of a compound on a proteome-wide scale. biorxiv.org
Recent research has successfully applied quantitative chemoproteomics profiling to investigate the mechanisms of Sofalcone. One study identified high mobility group box 1 (HMGB1) as a key covalent target of Sofalcone responsible for its anti-inflammatory activity in human colonic epithelial cells. rsc.orgresearchgate.netrsc.org This was achieved through a workflow designed to identify protein targets based on an activity-based protein profiling (ABPP) strategy, which is a form of chemoproteomics. researchgate.netresearchgate.net The study involved the synthesis of a Sofalcone probe (Sof-P) to facilitate the identification of its binding partners. researchgate.net
This finding highlights the utility of chemoproteomics in revealing specific protein targets of Sofalcone that contribute to its observed pharmacological effects, such as inhibiting inflammatory responses. rsc.orgresearchgate.net
Activity-Based Protein Profiling (ABPP) is a chemoproteomic technique that uses active-site-directed chemical probes to profile the functional state of enzymes and other protein families within complex biological samples. researchgate.netnih.gov ABPP probes typically contain a reactive group that targets specific enzyme classes and a tag (e.g., a fluorescent dye or a click chemistry handle) for detection or enrichment of labeled proteins. acs.org
ABPP has been integrated into workflows for identifying protein targets of small bioactive molecules. researchgate.net As mentioned in the chemoproteomics section, an ABPP strategy was utilized in the study that identified HMGB1 as a covalent target of Sofalcone. researchgate.netresearchgate.net This indicates that Sofalcone, potentially through its α,β-unsaturated carbonyl group which can act as a Michael acceptor, can covalently interact with certain proteins. researchgate.net ABPP allows for the identification of such covalent interactions on a proteome-wide level, providing valuable information about the proteins directly modified by Sofalcone.
While ABPP is a powerful tool for target identification, its application to chalcones and their analogues, including Sofalcone, has been noted as not being widely published compared to its use for other natural products and synthetic molecules. nih.gov Nevertheless, the successful identification of HMGB1 as a target using an ABPP-based strategy underscores its potential in Sofalcone research. researchgate.netresearchgate.net
The Cellular Thermal Shift Assay (CETSA) is a label-free biophysical technique used to verify target engagement of a compound with its protein target in a more native cellular environment. mdpi.comunivr.it The principle behind CETSA is that when a ligand binds to a protein, it often increases the protein's thermal stability, making it more resistant to heat-induced denaturation and precipitation. mdpi.comunivr.itresearchgate.net By subjecting cell lysates or intact cells treated with a compound to a temperature gradient and then quantifying the amount of soluble protein remaining at each temperature, researchers can assess if the compound binds to the target protein. univr.it
CETSA provides a direct measure of drug-target binding within cells, complementing data from in vitro binding assays. univr.itresearchgate.net It is considered a valuable tool to confirm target engagement for small molecules that demonstrate a pharmacological effect. researchgate.net Various formats of CETSA exist, including Western blot-based CETSA, isothermal dose-response CETSA, and mass spectrometry-based CETSA (MS-CETSA), which allows for proteome-wide target identification. mdpi.com
While the search results mention CETSA as a method used for experimental validation in studies employing chemoproteomics to identify targets of other compounds dntb.gov.ua, and describe the general principles and applications of CETSA mdpi.comunivr.itresearchgate.netyoutube.com, a direct application of CETSA specifically to Sofalcone was not explicitly found in the provided snippets. However, given that HMGB1 has been identified as a target of Sofalcone using chemoproteomics rsc.orgresearchgate.net, CETSA could be a suitable method to validate the engagement of Sofalcone with HMGB1 in a cellular context.
Microscale Thermophoresis (MST) is a biophysical technique used to quantify biomolecular interactions in solution. youtube.comnih.gov It measures the directed movement of molecules in a temperature gradient (thermophoresis), which is influenced by factors such as size, charge, hydration shell, and conformation. youtube.comnih.gov When a ligand binds to a target molecule, it changes these properties, leading to a change in thermophoretic behavior that can be detected and used to determine binding affinity (KD). youtube.comnih.govnih.gov
MST offers advantages such as low sample consumption, measurements in solution under close-to-native conditions, and the ability to analyze interactions involving various types of biomolecules, including small molecules and proteins. youtube.comnih.govnih.gov Competition assays can also be performed using MST to assess the relative binding affinities of different molecules to the same target. youtube.com
In the context of Sofalcone research, MST has been utilized to quantitatively analyze the interactions between Sofalcone and its target proteins. researchgate.net Specifically, in the study that identified HMGB1 as a target, Microscale Thermophoresis was employed to analyze the binding affinity between Sofalcone and HMGB1. researchgate.net This demonstrates the application of MST in providing quantitative data on the direct binding interaction between Sofalcone and its identified protein targets.
| Interaction | Method | Binding Affinity (KD) | Reference |
| Sofalcone and HMGB1 | Microscale Thermophoresis (MST) | Quantified (Specific value not provided in snippets) | researchgate.net |
Bio-orthogonal Noncanonical Amino Acid Tagging (BONCAT) is a metabolic labeling technique used to tag and visualize or isolate newly synthesized proteins. caltech.eduresearchgate.netnih.gov This method involves incorporating a noncanonical amino acid (ncAA), such as azidohomoalanine (AHA) or homopropargylglycine (HPG), which contain a bio-orthogonal functional group (like an azide (B81097) or alkyne) into newly synthesized proteins during translation. caltech.eduresearchgate.netnih.gov These ncAAs are structural analogs of canonical amino acids (e.g., methionine) and are incorporated into proteins by the cell's protein synthesis machinery. caltech.eduresearchgate.net The bio-orthogonal handle on the incorporated ncAA can then be reacted with a probe containing a complementary functional group (e.g., an alkyne or azide) via click chemistry, allowing for the detection, visualization (e.g., using fluorescent probes), or enrichment (e.g., using affinity tags) of the newly synthesized proteins. caltech.eduresearchgate.net
BONCAT enables researchers to study protein synthesis in a time-resolved manner and can be applied in various biological systems, including cell cultures and living organisms. caltech.edunih.govelifesciences.orgnih.gov It can be coupled with mass spectrometry-based proteomics (BONCAT-MS) to identify and quantify the newly synthesized proteins on a proteome-wide scale. elifesciences.orgnih.gov
While BONCAT is a valuable tool for assessing protein synthesis, its direct application specifically to study the effects of Sofalcone on global protein synthesis was mentioned in one search result. A study titled "Chemoproteomics unveils Sofalcone targeting ribosomal proteins to inhibit protein synthesis in Staphylococcus aureus" suggests that Sofalcone might target ribosomal proteins and inhibit protein synthesis in Staphylococcus aureus. acs.orgbohrium.com This indicates that BONCAT could be a relevant technique for investigating the impact of Sofalcone on protein synthesis in specific biological contexts, particularly in microorganisms where such an effect has been suggested. acs.orgbohrium.com However, detailed findings from this specific BONCAT application to Sofalcone regarding the extent or specifics of protein synthesis modulation were not extensively detailed in the provided snippets.
| Technique | Application to Sofalcone Studies | Key Findings (if available) | Reference |
| Immunofluorescence and Histological Examinations | Used to assess tissue morphology and cellular responses to gastroprotective agents (potential for Sofalcone) | Histological changes in regenerated gastric mucosa; detection of protein expression (e.g., Nrf2, VEGF) | mdpi.comwindows.netresearchgate.net |
| Chemoproteomics Profiling with Chemical Probes | Identification of protein targets | Identified HMGB1 as a covalent target in colonic epithelial cells. | rsc.orgresearchgate.netrsc.org |
| Activity-Based Protein Profiling (ABPP) | Integrated into chemoproteomics workflow for target identification | Used in the identification of HMGB1 as a target. | researchgate.netresearchgate.net |
| Cellular Thermal Shift Assay (CETSA) | Potential for validating target engagement in cells | No direct application to Sofalcone explicitly found in snippets, but relevant for target validation. | mdpi.comunivr.itresearchgate.net |
| Microscale Thermophoresis (MST) & Competition Assays | Quantification of binding affinity between Sofalcone and target proteins | Quantified binding affinity between Sofalcone and HMGB1. | researchgate.net |
| Bio-orthogonal Noncanonical Amino Acid Tagging (BONCAT) | Assessment of protein synthesis (potential application) | Suggested to target ribosomal proteins and inhibit protein synthesis in S. aureus. | acs.orgbohrium.com |
Microscale Thermophoresis and Competition Assays for Binding Affinity
Computational and In Silico Methodologies
Computational studies involving Sofalcone often utilize techniques such as molecular docking, molecular dynamics simulations, and in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions to evaluate its potential as a therapeutic agent. researchgate.netacs.org These methods can help prioritize compounds for further in vitro and in vivo testing. acs.org
Molecular Docking Simulations for Ligand-Receptor Interactions
Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand (such as Sofalcone) when bound to a receptor (e.g., a protein) to form a stable complex. mdpi.com This method estimates the binding affinity and identifies key interactions between the ligand and the amino acid residues in the receptor's binding site. mdpi.com
Studies have applied molecular docking to investigate Sofalcone's interactions with various protein targets. For instance, molecular docking was used to study the interaction of Sofalcone with the lipoxygenase enzyme, an inflammatory causative agent. unpad.ac.id In this study, Sofalcone showed an affinity energy of -9.1 kcal/mol, with key interactions noted with amino acid residues HIS373 and HIS378. unpad.ac.id
Molecular docking has also been employed to study chalcone (B49325) derivatives, including those structurally related to Sofalcone, for their potential inhibitory activity against targets like carbonic anhydrase (CA) and acetylcholinesterase (AChE), as well as SARS-CoV-2 proteins like 3CLPro and the NSP14/NSP10 complex. nih.govresearchgate.netnih.gov For the SARS-CoV-2 NSP14/NSP10 complex, Sofalcone was identified as a model compound that inhibits its exonuclease activity in vitro. nih.gov Molecular docking was also performed with Sofalcone and HMGB1 protein, using structures obtained from PubChem and AlphaFold databases. researchgate.net
Molecular Dynamics (MD) Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior and stability of biological systems, such as protein-ligand complexes, over time. nih.gov These simulations allow researchers to observe conformational changes, analyze the flexibility of the system, and refine the understanding of the interactions predicted by molecular docking. patsnap.com
MD simulations have been used in conjunction with molecular docking to assess the stability of protein-ligand complexes involving Sofalcone or related chalcones. For example, MD simulations were performed to evaluate the stability of complexes formed by chalcone derivatives with the SARS-CoV-2 3CLPro enzyme. nih.gov Parameters such as Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), hydrogen bond analysis, and MM-PBSA calculations are typically examined to understand the stability and fluctuations of these complexes. nih.gov
In a study investigating flavonoids as VEGFR inhibitors, molecular dynamics simulation showed system stabilization after 80 ns with RMSD between 2 and 4 Å, and RMSF analysis revealed fluctuations in the activation loop and hinge region. patsnap.com Hydrogen bonds, particularly with GLU 149, were found to be crucial for the complex's stability. patsnap.com While this study focused on flavonoids, the methodology and analysis are directly applicable to understanding the dynamics of Sofalcone binding to its targets. MD simulations were also used to confirm the stability of the receptor structure with the best ligands in a study involving lipoxygenase inhibition. unpad.ac.id
Homology Modeling for Protein Structure Prediction
Homology modeling is a computational technique used to predict the three-dimensional structure of a protein based on the known experimental structure of a related protein (a template). This method is particularly useful when the experimental structure of the target protein is not available.
While direct application of homology modeling of Sofalcone is not applicable as it is a small molecule, homology modeling is relevant in the context of Sofalcone research when the target protein's structure needs to be determined computationally before docking or MD simulations can be performed. For example, a study evaluating the antidiabetic activity of sulfonamide chalcone derivatives in silico utilized a homology-modeled structure of the target protein. frontiersin.org Similarly, homology modeling has been used to predict the structure of the human histamine (B1213489) H1 receptor for docking studies with antihistamine inhibitors, including cloperastine (B1201353) analogues. researchgate.net For studies involving SARS-CoV, where the exact structure of the NSP14 complex might not have been available, researchers used SARS-CoV NSP14 crystal structures with nearly 100% sequence homology around the ExoN catalytic site of SARS-CoV-2 for their modeling, which is a form of template-based modeling related to homology modeling. nih.gov
In Silico Prediction of Structure-Activity Relationships
In silico Structure-Activity Relationship (SAR) prediction involves using computational methods to build models that relate the chemical structure of compounds to their biological activity. These models can then be used to predict the activity of new or untested compounds based on their structures.
For chalcone derivatives, including Sofalcone, in silico SAR studies aim to identify the structural features responsible for their observed biological effects. mdpi.comresearchgate.net This can involve various computational approaches, such as QSAR (Quantitative Structure-Activity Relationship) modeling, which uses mathematical equations to link structural descriptors to activity. mdpi.com
Research on chalcones has explored SAR insights to understand their diverse biological activities, such as anticancer and antinociceptive properties. researchgate.net Computational studies have been used to evaluate in silico pharmacokinetic properties (ADME) and drug-likeness, which are crucial aspects of SAR. researchgate.netacs.orgjksus.org Tools like SwissADME, pkCSm, and preADMET are used for these predictions. acs.org These in silico ADME predictions help in assessing the potential of compounds as drug candidates by evaluating their absorption, distribution, metabolism, and excretion profiles. nih.gov
While specific detailed in silico SAR data solely focused on Sofalcone in isolation within the provided search results is limited, the general application of these methodologies to chalcones, of which Sofalcone is a member, is well-documented. These studies aim to understand how modifications to the chalcone scaffold influence activity against various targets, which is directly relevant to understanding and potentially improving Sofalcone's therapeutic properties. mdpi.comresearchgate.net
Future Directions and Emerging Research Opportunities for Sofalcone
Exploration of Novel Therapeutic Applications Beyond Primary Indications
Research into sofalcone's properties has revealed potential applications extending beyond its traditional use as a gastroprotective agent. Studies suggest its potential in treating inflammatory conditions, such as colitis, by activating the Nrf2-heme oxygenase-1 (HO-1) pathway, which has anti-inflammatory effects. researchgate.netacs.org Investigations in animal models of colitis have shown that sofalcone can alleviate colon damage and inflammation, reduce myeloperoxidase activity, and decrease levels of pro-inflammatory factors. researchgate.net
Furthermore, sofalcone is being investigated for its neuroprotective effects, particularly in the context of Parkinson's disease. Research in MPTP-induced mouse models of Parkinson's disease indicated that sofalcone attenuated neurodegeneration by inhibiting oxidative stress and neuroinflammation. researchgate.netpatsnap.com This suggests a potential therapeutic role for sofalcone in neurodegenerative disorders characterized by these pathological processes.
Preeclampsia is another area where sofalcone shows promise. Studies have demonstrated that sofalcone can activate the Nrf2/HO-1 pathway in primary trophoblasts and endothelial cells, reduce the production of soluble fms-like tyrosine kinase-1 (sFlt-1), and ameliorate endothelial dysfunction, key factors involved in preeclampsia. ebi.ac.ukahajournals.org These preclinical findings propose sofalcone as a potential therapeutic candidate for this pregnancy-specific condition. ebi.ac.ukahajournals.org
Sofalcone has also shown activity against Helicobacter pylori, a bacterium associated with gastric ulcers and gastritis. patsnap.comdrugbank.com It has been reported to inhibit the growth of H. pylori, its urease activity, and its adhesion to gastric mucin. nih.gov Combining sofalcone with standard eradication therapies has shown potential to increase cure rates for H. pylori infection. nih.gov
Development of Advanced Drug Delivery Systems
To optimize the therapeutic effects of sofalcone and potentially target specific tissues or organs, the development of advanced drug delivery systems is an emerging area of research. Given its primary application in the gastrointestinal tract, strategies for colon-targeted delivery are being explored. One study investigated coupling sofalcone with acidic amino acids to create prodrugs, such as sofalcone-aspartic acid. acs.orgnih.gov This approach aimed to facilitate the delivery of sofalcone to the colon, thereby enhancing its anticolitic effects while limiting systemic absorption. acs.orgnih.gov These derivatives demonstrated stability in the small intestine but were decoupled in the cecal contents, releasing sofalcone in the colon. nih.gov Oral administration of the colon-targeted prodrug showed improved efficacy in treating rat colitis compared to oral sofalcone. nih.gov Advancements in drug delivery systems, including nanoparticle delivery, are being adapted for various applications and could potentially enhance the effectiveness and tolerability of sofalcone. datainsightsmarket.comresearchgate.net
Elucidation of Uncharacterized Molecular Mechanisms and Downstream Effects
While some mechanisms of sofalcone are known, such as the activation of the Nrf2-HO-1 pathway and the enhancement of mucosal defense, there are still uncharacterized molecular mechanisms and downstream effects that warrant further investigation. Sofalcone's interaction with and covalent binding to KEAP1, leading to Nrf2 activation, is a key mechanism. researchgate.net However, the full spectrum of proteins and pathways influenced by sofalcone is likely more extensive. Chemoproteomics approaches could help identify additional covalent targets of sofalcone, providing a more comprehensive understanding of its cellular effects. researchgate.net For instance, one study identified high mobility group box 1 (HMGB1) as a key covalent target of sofalcone for its anti-inflammatory activity in human colonic epithelial cells through quantitative chemoproteomics profiling. researchgate.net Further research is needed to fully delineate the complex molecular network modulated by sofalcone and the downstream consequences of these interactions.
Investigation of Synergistic Effects with Other Research Compounds
Exploring the synergistic effects of sofalcone with other research compounds is a promising avenue for enhancing therapeutic outcomes and potentially overcoming limitations like drug resistance. Studies have shown that sofalcone can act as a synergist with insecticides by inhibiting detoxification genes, suggesting its potential use in agricultural pest management. nih.gov Specifically, co-application of sofalcone with insecticides like chlorpyrifos (B1668852) and lambda-cyhalothrin (B1674341) significantly reduced insecticide resistance in Spodoptera exigua larvae. nih.gov
In the context of antiviral therapy, sofalcone has demonstrated synergistic effects with remdesivir (B604916) against coronaviruses, including SARS-CoV-2. nih.gov Sofalcone was found to inhibit the exonuclease activity of the viral NSP14-NSP10 complex, which is crucial for viral proofreading and replication. nih.gov Combining sofalcone with remdesivir enhanced the antiviral effect and suppressed viral replication. nih.gov This highlights the potential of sofalcone in combination therapies for infectious diseases.
Furthermore, given its anti-H. pylori activity and mucosal protective effects, investigating synergistic effects of sofalcone with various antibiotics used in H. pylori eradication regimens could lead to improved treatment strategies, especially in cases of antibiotic resistance. nih.gov
Structure-Based Drug Design Initiatives for Optimized Potency and Selectivity
Sofalcone, as a chalcone (B49325) derivative, possesses a core chemical scaffold that is amenable to structural modifications. researchgate.netnih.gov Structure-based drug design (SBDD) initiatives can leverage the structural information of known targets, such as KEAP1 or the coronavirus NSP14-NSP10 complex, to design novel sofalcone analogs with optimized potency, selectivity, and pharmacokinetic properties. mdpi.comgardp.org Understanding the structure-activity relationships of sofalcone and its derivatives is crucial for rational drug design. researchgate.netnih.gov By modifying the chalcone scaffold and its attached groups, researchers can aim to enhance binding affinity to specific targets, improve stability, and reduce off-target effects. Computational modeling and molecular docking studies can play a significant role in identifying promising structural modifications before experimental synthesis and testing. patsnap.commdpi.com This approach holds potential for developing next-generation sofalcone derivatives with improved therapeutic profiles for both existing and novel indications.
Q & A
Q. What experimental models are most appropriate for studying Sofalcone's gastroprotective mechanisms?
Answer :
- In vitro models : Use primary human umbilical vein endothelial cells (HUVECs) to assess Sofalcone's induction of heme oxygenase-1 (HO-1) via Nrf2 nuclear translocation. Western blotting and qPCR are critical for quantifying HO-1 and downstream targets (e.g., NQO1, TXN) .
- In vivo models : Employ rodent gastric ulcer models (e.g., ethanol- or NSAID-induced ulcers) to evaluate mucosal healing. Measure prostaglandin levels and histopathological changes to correlate with Sofalcone’s defense factor enhancement .
Basic
Q. What pharmacokinetic parameters should be prioritized in Sofalcone preclinical studies?
Answer :
- Conduct bioequivalence studies using high-performance liquid chromatography (HPLC) to quantify Sofalcone in plasma, ensuring alignment with human pharmacokinetic profiles .
- Monitor elimination half-life and bioavailability in species-specific models to optimize dosing schedules. Adjust for interspecies metabolic differences using allometric scaling .
Advanced
Q. How can researchers resolve contradictions in Sofalcone's reported effects on autophagy?
Answer :
- Assay diversity : Combine LC3B-II lipidation assays (to detect autophagy inhibition) with transmission electron microscopy (TEM) to visualize autophagosome formation .
- Genetic validation : Use ATG4B-knockdown models to isolate Sofalcone’s direct effects on autophagy vs. off-target pathways. Compare outcomes with known autophagy inducers/inhibitors .
Advanced
Q. What methodologies elucidate Sofalcone's off-target interactions with STAT3/NF-κB signaling in non-gastric contexts?
Answer :
- Transcriptomic profiling : Perform RNA sequencing on cancer cell lines treated with Sofalcone to identify differentially expressed genes in STAT3/NF-κB pathways .
- Kinase activity assays : Use phospho-specific antibodies to quantify STAT3 phosphorylation. Validate findings with luciferase-based NF-κB reporter assays .
Basic
Q. How should researchers design experiments to assess Sofalcone's antioxidant effects?
Answer :
- Nrf2 activation : Immunofluorescence or subcellular fractionation to track Nrf2 nuclear translocation in HUVECs. Pair with siRNA-mediated Nrf2 knockdown to confirm pathway specificity .
- Oxidative stress markers : Measure glutathione (GSH) levels and malondialdehyde (MDA) in gastric tissue to quantify redox modulation .
Advanced
Q. What strategies mitigate protease interference in studies of Sofalcone-KEAP1 interactions?
Answer :
- Include serine protease inhibitors (e.g., PMSF) in lysis buffers during KEAP1 pulldown assays to prevent protein degradation .
- Validate binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to confirm direct interactions .
Advanced
Q. How can researchers explore Sofalcone's potential in cancer research beyond gastric applications?
Answer :
- High-throughput screening : Test Sofalcone in cancer cell lines (e.g., THP-1 monocytes) for anti-proliferative effects. Pair with heat-shock protein 90 (Hsp90) inhibition assays to identify novel targets .
- Xenograft models : Evaluate tumor growth suppression in mice, correlating with HO-1 overexpression and angiogenesis markers (e.g., VEGF) .
Basic
Q. What statistical approaches address variability in Sofalcone's mucosal healing outcomes?
Answer :
- Multivariate analysis : Use ANOVA to account for covariates like baseline ulcer size and comorbid inflammation .
- Power calculations : Predefine sample sizes based on pilot studies to ensure detection of clinically significant effect sizes (e.g., ≥30% reduction in ulcer area) .
Advanced
Q. How to validate Sofalcone's dose-dependent effects on monocyte-endothelial adhesion?
Answer :
- Flow cytometry : Quantify THP-1 adhesion to HUVECs using fluorescently labeled cells. Include dose-response curves (e.g., 10–100 μM Sofalcone) .
- Inhibitor controls : Co-treat with HO-1 inhibitors (e.g., zinc protoporphyrin) to dissect Sofalcone’s adhesion mechanisms .
Advanced
Q. What experimental designs reconcile Sofalcone's dual role in cytoprotection and autophagy suppression?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
